(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid
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Overview
Description
(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 2-nitro-1H-imidazol-1-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid typically involves multiple steps. One common approach is to start with the synthesis of the imidazole ring, followed by the introduction of the nitro group and the ethyl linkage. The final step involves the formation of the boronic acid group.
Imidazole Synthesis: The imidazole ring can be synthesized using a variety of methods, including the cyclization of amido-nitriles or the reaction of triazoles with nitriles under BF3·Et2O promotion.
Nitro Group Introduction: The nitro group can be introduced via nitration reactions, typically using nitric acid or other nitrating agents.
Ethyl Linkage Formation: The ethyl linkage can be formed through alkylation reactions, where an ethyl group is introduced to the imidazole ring.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Typical conditions for Suzuki-Miyaura coupling include a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent (e.g., ethanol).
Substitution: Reagents such as halides or alkylating agents can be used for substitution reactions on the imidazole ring.
Major Products
Reduction of Nitro Group: Produces an amine-substituted derivative.
Suzuki-Miyaura Coupling: Forms biaryl compounds.
Substitution Reactions: Produces various substituted imidazole derivatives.
Scientific Research Applications
(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol: Similar structure but lacks the boronic acid group.
Imidazole Derivatives: Various imidazole derivatives with different substituents on the ring.
Uniqueness
(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the nitro-substituted imidazole ring
Properties
CAS No. |
137756-88-8 |
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Molecular Formula |
C11H12BN3O4 |
Molecular Weight |
261.04 g/mol |
IUPAC Name |
[4-[2-(2-nitroimidazol-1-yl)ethyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H12BN3O4/c16-12(17)10-3-1-9(2-4-10)5-7-14-8-6-13-11(14)15(18)19/h1-4,6,8,16-17H,5,7H2 |
InChI Key |
FAEPTDPTTLFNSI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CCN2C=CN=C2[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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